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Compound of Interest

Compound Name: Tuspetinib

Cat. No.: B8210132 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-leukemic activity of Tuspetinib with

alternative therapies, supported by experimental data. Tuspetinib is an oral, multi-kinase

inhibitor targeting key survival pathways in acute myeloid leukemia (AML).[1] Its performance is

cross-validated against other targeted agents, including the FLT3 inhibitor gilteritinib, the SYK

inhibitor entospletinib, and the standard-of-care combination of venetoclax and azacitidine.

In Vitro Anti-Leukemic Activity
Tuspetinib demonstrates potent in vitro activity against various AML cell lines, including those

with FLT3 mutations. Its multi-targeted nature, inhibiting SYK, FLT3, JAK1/2, and mutant KIT,

distinguishes it from more selective inhibitors.[1][2]
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Drug Target Kinases Cell Line
IC50 / GI50
(nM)

Reference

Tuspetinib

SYK, FLT3 (WT

& Mutant),

JAK1/2, mutant

KIT, RSK2,

TAK1-TAB1

MV-4-11 (FLT3-

ITD)
GI50: 1.3-5.2 [3]

MOLM-13 (FLT3-

ITD)
GI50: 1.3-5.2 [3]

Ba/F3 (WT FLT3) GI50: 9.1 [3]

Ba/F3 (FLT3

mutants)
GI50: 2.5-56 [3]

FLT3 WT

(biochemical)
IC50: 1.1 [4]

FLT3-ITD

(biochemical)
IC50: 1.8 [4]

FLT3 D835Y

(biochemical)
IC50: 1.0 [4]

Gilteritinib
FLT3 (WT &

Mutant), AXL

MV4-11 (FLT3-

ITD)
IC50: ~1 [5]

MOLM-14 (FLT3-

ITD)
IC50: 0.7-1.8 [6]

SEMK2 (WT

FLT3)
IC50: 5 [6]

Entospletinib SYK Cell-free assay IC50: 7.7 [7]

MV4-11 (FLT3-

ITD)
EC50: 38 [7]

Clinical Efficacy in Acute Myeloid Leukemia
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Tuspetinib has shown promising clinical activity as both a monotherapy and in combination

regimens for relapsed or refractory (R/R) AML. Comparative data from key clinical trials of

Tuspetinib and its alternatives are summarized below.
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Therapy
Trial Name
(NCT)

Patient
Population

Key Efficacy
Endpoints

Reference

Tuspetinib
APTIVATE

(NCT03850574)
R/R AML

Monotherapy

(80mg): 42%

CR/CRh in

venetoclax-naïve

patients.

Combination with

Venetoclax: Early

blast reductions

observed.

[8][9]

Tuspetinib +

Venetoclax +

Azacitidine

TUSCANY

(NCT03850574)

Newly

Diagnosed AML

(unfit for

intensive chemo)

90% Complete

Response (CR)

rate. 100% CR in

NPM1-mutant,

FLT3-ITD, and

TP53-mutant

subgroups.

[10]

Gilteritinib
ADMIRAL

(NCT02421939)

R/R FLT3-

mutated AML

Median Overall

Survival: 9.3

months vs 5.6

months for

salvage

chemotherapy.

CR/CRh Rate:

34.0% vs 15.3%

for salvage

chemotherapy.

[11][12]

Venetoclax +

Azacitidine

VIALE-A

(NCT02993523)

Newly

Diagnosed AML

(unfit for

intensive chemo)

Median Overall

Survival: 14.7

months vs 9.6

months for

azacitidine alone.

Composite CR

Rate (CR + CRi):

[13][14]
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66.4% vs 28.3%

for azacitidine

alone.

Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following

diagrams have been generated using the DOT language.
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Caption: Tuspetinib's multi-targeted inhibition of key signaling pathways in AML.
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Caption: Workflow for in vitro evaluation of anti-leukemic compounds.
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Caption: Workflow for in vivo AML xenograft studies.

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Assay (FLT3 and SYK)
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Objective: To determine the direct inhibitory effect of Tuspetinib on the kinase activity of FLT3

and SYK.

Materials:

Recombinant human FLT3 and SYK enzymes

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01%

Tween-20)

ATP

Substrate (e.g., poly(Glu, Tyr) 4:1)

Tuspetinib and comparator drugs (serial dilutions)

ADP-Glo™ Kinase Assay Kit (Promega) or similar

384-well plates

Plate reader capable of luminescence detection

Procedure:

Prepare serial dilutions of Tuspetinib and comparator drugs in kinase buffer.

In a 384-well plate, add the kinase, substrate, and drug solution.

Initiate the reaction by adding ATP.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase

Assay Kit according to the manufacturer's instructions.

Calculate the percentage of kinase inhibition for each drug concentration and determine the

IC50 value using a non-linear regression analysis.
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AML Cell Viability Assay
Objective: To assess the effect of Tuspetinib on the viability and proliferation of AML cells.

Materials:

AML cell lines (e.g., MV-4-11, MOLM-13)

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

Tuspetinib and comparator drugs (serial dilutions)

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo® Luminescent Cell Viability Assay)

96-well plates

Incubator (37°C, 5% CO2)

Plate reader (absorbance or luminescence)

Procedure:

Seed AML cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

Allow cells to adhere or stabilize for 24 hours in the incubator.

Add serial dilutions of Tuspetinib or comparator drugs to the wells.

Incubate the plate for a specified period (e.g., 72 hours).

Add the cell viability reagent to each well according to the manufacturer's protocol.

Incubate for the recommended time to allow for color or signal development.

Measure the absorbance or luminescence using a plate reader.

Calculate the percentage of cell viability relative to untreated control cells and determine the

GI50 value.
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Murine Xenograft Model of AML
Objective: To evaluate the in vivo anti-leukemic efficacy of Tuspetinib.

Materials:

Human AML cell lines (e.g., MV-4-11) or patient-derived xenograft (PDX) cells

Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)

Matrigel (optional, for subcutaneous injection)

Tuspetinib and comparator drugs formulated for oral gavage

Calipers for tumor measurement

Animal housing and care facilities compliant with ethical guidelines

Procedure:

Inject AML cells into the mice either subcutaneously into the flank (for solid tumor formation)

or intravenously via the tail vein (for a disseminated leukemia model).

Monitor the mice regularly for tumor growth (subcutaneous model) or signs of leukemia

development (intravenous model), such as weight loss and hind-limb paralysis.

Once tumors are palpable or leukemia is established, randomize the mice into treatment and

control groups.

Administer Tuspetinib, comparator drug, or vehicle control to the respective groups daily via

oral gavage.

Measure tumor volume (for subcutaneous models) with calipers two to three times per week.

Monitor the body weight of the mice as an indicator of toxicity.

Continue treatment for a predetermined period or until the tumors in the control group reach

a specified size.
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At the end of the study, euthanize the mice and harvest tumors and other tissues for

pharmacodynamic analysis (e.g., Western blot for target inhibition).

For survival studies, monitor the mice until they meet predefined humane endpoints, and

analyze the data using Kaplan-Meier survival curves.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. aacrjournals.org [aacrjournals.org]

2. Aptose Reports Results for the Third Quarter 2024 - BioSpace [biospace.com]

3. Preclinical Development of Tuspetinib for the Treatment of Acute Myeloid Leukemia -
PubMed [pubmed.ncbi.nlm.nih.gov]

4. Preclinical Development of Tuspetinib for the Treatment of Acute Myeloid Leukemia - PMC
[pmc.ncbi.nlm.nih.gov]

5. ashpublications.org [ashpublications.org]

6. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC
[pmc.ncbi.nlm.nih.gov]

7. medchemexpress.com [medchemexpress.com]

8. Clinical Trial to Evaluate the Safety, Tolerability, Pharmacokinetics and
Pharmacodynamics of Tuspetinib (HM43239) in Patients With Relapsed or Refractory Acute
Myeloid Leukemia [clin.larvol.com]

9. Aptose Reports Results for the First Quarter 2023 :: Aptose Biosciences Inc. (APS)
[aptose.com]

10. Aptose’s tuspetinib boosts SoC response in AML trial [clinicaltrialsarena.com]

11. Gilteritinib Improves Overall Survival in Relapsed or Refractory FLT3-Mutated AML - The
ASCO Post [ascopost.com]

12. aacrjournals.org [aacrjournals.org]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b8210132?utm_src=pdf-custom-synthesis
https://aacrjournals.org/cancerrescommun/article/5/1/74/751014/Preclinical-Development-of-Tuspetinib-for-the
https://www.biospace.com/press-releases/aptose-reports-results-for-the-third-quarter-2024
https://pubmed.ncbi.nlm.nih.gov/39665627/
https://pubmed.ncbi.nlm.nih.gov/39665627/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11725774/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11725774/
https://ashpublications.org/bloodadvances/article/4/6/1178/452755/Gilteritinib-potent-targeting-of-FLT3-mutations-in
https://pmc.ncbi.nlm.nih.gov/articles/PMC5234222/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5234222/
https://www.medchemexpress.com/GS-9973.html
https://clin.larvol.com/trial-detail/NCT03850574
https://clin.larvol.com/trial-detail/NCT03850574
https://clin.larvol.com/trial-detail/NCT03850574
https://www.aptose.com/news-media/press-releases/detail/262/aptose-reports-results-for-the-first-quarter-2023
https://www.aptose.com/news-media/press-releases/detail/262/aptose-reports-results-for-the-first-quarter-2023
https://www.clinicaltrialsarena.com/news/aptoses-tuspetinib-boosts-soc-response-in-aml-trial/
https://ascopost.com/issues/january-25-2020/gilteritinib-improves-overall-survival-in-relapsed-or-refractory-flt3-mutated-aml/
https://ascopost.com/issues/january-25-2020/gilteritinib-improves-overall-survival-in-relapsed-or-refractory-flt3-mutated-aml/
https://aacrjournals.org/cancerres/article/79/13_Supplement/CT184/637921/Abstract-CT184-Gilteritinib-significantly-prolongs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8210132?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


13. A Study of Venetoclax in Combination With Azacitidine Versus Azacitidine in Treatment
Naïve Participants With Acute Myeloid Leukemia Who Are Ineligible for Standard Induction
Therapy [clin.larvol.com]

14. news.abbvie.com [news.abbvie.com]

To cite this document: BenchChem. [Cross-Validation of Tuspetinib's Anti-Leukemic Activity:
A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8210132#cross-validation-of-tuspetinib-s-anti-
leukemic-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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